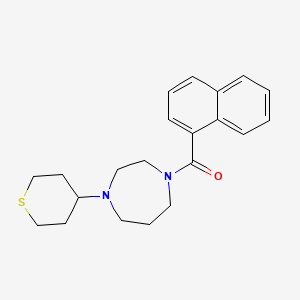

1-(naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane

Description

1-(Naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a complex organic compound that features a naphthalene ring, a thian ring, and a diazepane ring

Properties

IUPAC Name |

naphthalen-1-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS/c24-21(20-8-3-6-17-5-1-2-7-19(17)20)23-12-4-11-22(13-14-23)18-9-15-25-16-10-18/h1-3,5-8,18H,4,9-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQDLLDQUJRAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC=CC3=CC=CC=C32)C4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Naphthalene-1-carbonyl Intermediate:

Formation of the Thian-4-yl Intermediate:

Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The thian ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of diazepane compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane have been shown to inhibit key protein kinases involved in cancer progression. A study demonstrated that modifications on the diazepane ring can enhance the selectivity and potency against cancer cell lines, suggesting a promising avenue for developing targeted cancer therapies .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of certain diazepane derivatives. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease. In vitro studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Materials Science Applications

Metal-Organic Frameworks (MOFs)

The incorporation of this compound into metal-organic frameworks has been explored for its potential in gas storage and separation technologies. MOFs constructed with this compound can exhibit enhanced stability and selectivity for various gases, making them suitable for applications in environmental remediation and energy storage .

Photocatalysis

The compound has also been investigated as a component in photocatalytic systems. Its structural characteristics allow it to serve as an active site in photocatalytic reactions, facilitating processes such as water splitting and CO2 reduction. Studies have shown that modifying the electronic properties of the compound can significantly improve its photocatalytic efficiency .

Catalysis Applications

Catalytic Reactions

this compound has been utilized as a catalyst in various organic reactions, including cross-coupling reactions and asymmetric synthesis. Its ability to stabilize transition states enhances reaction rates and yields, making it valuable in synthetic organic chemistry .

Sustainable Chemistry

In the context of green chemistry, the compound's role as a catalyst promotes more sustainable practices by enabling reactions under milder conditions and reducing the need for hazardous reagents. This aligns with current trends towards environmentally friendly synthetic methodologies .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported on a series of diazepane derivatives, including this compound. The researchers found that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer activity. The structure-activity relationship (SAR) analysis revealed that modifications on the naphthalene moiety could enhance potency .

Case Study 2: Photocatalysis

In a recent article from Chemical Communications, researchers developed a novel photocatalytic system incorporating this compound. The system demonstrated significant activity in CO2 reduction under visible light irradiation. The study highlighted the importance of optimizing the electronic properties of the compound to achieve higher catalytic efficiency .

Mechanism of Action

The mechanism of action of 1-(naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can engage in π-π interactions, while the diazepane ring can form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

1-(Naphthalene-1-carbonyl)-4-(piperidin-4-yl)-1,4-diazepane: Similar structure but with a piperidine ring instead of a thian ring.

1-(Naphthalene-1-carbonyl)-4-(morpholin-4-yl)-1,4-diazepane: Contains a morpholine ring instead of a thian ring.

Uniqueness: 1-(Naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane is unique due to the presence of the thian ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and material properties, making it a valuable compound for research and development.

Biological Activity

1-(Naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a diazepane ring, which is further substituted with a thian group. This unique structure may contribute to its biological activities, particularly in targeting specific molecular pathways.

Anticancer Activity

Recent studies have investigated the anticancer potential of various diazepane derivatives, including this compound. The compound has shown promising activity against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.99 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 0.054 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | 0.048 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, including microtubule disruption and cell cycle modulation .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Microtubule Disruption : Similar to other known antitumor agents, this compound appears to interfere with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis .

- Caspase Activation : The induction of apoptosis is mediated through the activation of caspases, which are crucial for the execution phase of cell death .

Study 1: In Vitro Evaluation

A study conducted by researchers evaluated the cytotoxic effects of various diazepane derivatives on human cancer cell lines. The results indicated that this compound exhibited significant inhibitory activity against MCF-7 and A549 cells, with IC50 values indicating potent cytotoxicity .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) among diazepane derivatives. Modifications to the naphthalene and thian substituents were analyzed for their impact on biological activity. The study concluded that specific substitutions could enhance anticancer efficacy while minimizing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.